molecular formula C12H13N3S2 B1682882 Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- CAS No. 149485-30-3

Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-

Cat. No.: B1682882
CAS No.: 149485-30-3
M. Wt: 263.4 g/mol
InChI Key: ANUSGJXVCFPWMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-73497 involves the reaction of phenethylamine with thiazole-2-thiol in the presence of a suitable base. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final thiourea compound . Industrial production methods for LY-73497 have not been extensively documented, but the synthesis generally follows standard organic synthesis protocols involving purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

LY-73497 undergoes several types of chemical reactions, including:

Mechanism of Action

LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.

Comparison with Similar Compounds

LY-73497 is similar to other reverse transcriptase inhibitors such as zidovudine, lamivudine, and efavirenz. it is unique in its specific chemical structure, which includes a phenethyl and thiazolyl group linked by a thiourea moiety. This structure provides distinct binding properties and potential advantages in terms of efficacy and resistance profiles . Other similar compounds include:

Biological Activity

Thiourea derivatives, particularly N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant data.

Chemical Structure and Properties

N-(2-phenylethyl)-N'-2-thiazolyl-thiourea is characterized by a thiourea functional group attached to a phenylethyl and thiazole moiety. Its molecular formula is C11_{11}H12_{12}N2_{2}S2_{2}, with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the thiourea group contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties. Research indicates that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi40 µg/mL

Studies have demonstrated that this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death . For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .

Anticancer Activity

The anticancer properties of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea have been extensively studied, revealing its ability to inhibit the proliferation of various cancer cell lines. The compound has shown cytotoxic effects against human leukemia cells and solid tumors.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)5.0
SW480 (colon cancer)10.0
PC3 (prostate cancer)7.5

In vitro studies indicate that this thiourea derivative induces apoptosis in cancer cells by activating specific molecular pathways involved in cell cycle regulation and angiogenesis inhibition . For example, treatment with N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.

Anti-inflammatory Activity

Thiourea derivatives also demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Cytokine Inhibition (%) at 10 µg/mL
IL-685%
TNF-α78%

The anti-inflammatory mechanism is believed to involve the inhibition of signaling pathways that lead to cytokine production, thereby reducing inflammation .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives, including N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, against clinical isolates of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone .
  • Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in a notable reduction in tumor size in several cases, supporting its potential as an adjunct therapy in oncology .

Properties

CAS No.

149485-30-3

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16)

InChI Key

ANUSGJXVCFPWMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2

Isomeric SMILES

C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2

Appearance

Solid powder

Key on ui other cas no.

149485-30-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 73497
LY-73497
LY73497
N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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